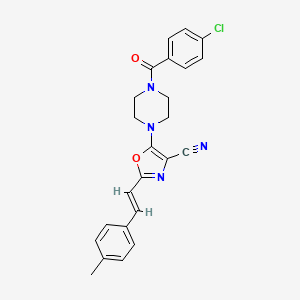

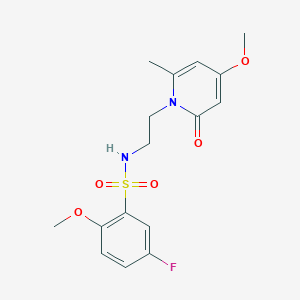

![molecular formula C26H24N4O3S B2920627 6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-70-0](/img/structure/B2920627.png)

6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold in drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s considered to be a structural alert with formula C4H4S .

Molecular Structure Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The thiophene ring is a hybrid nucleus made by fusion of two pharmaceutically active moieties .Scientific Research Applications

Antitumor Properties

Compounds with a 1,3,5-triazine core have been studied for their antitumor properties. The specific structure of your compound suggests it could be explored for similar uses. For instance, derivatives of hexamethylmelamine are used to treat lung, breast, and ovarian cancer . The presence of the triazine and thiophene moieties in the compound could potentially interact with biological targets related to tumor growth inhibition.

Aromatase Inhibitory Activity

Aromatase inhibitors play a crucial role in the treatment of hormone-sensitive breast cancer by reducing estrogen production. The triazine derivatives have shown significant aromatase inhibitory activity . The compound , with its triazine and ether groups, might serve as a lead molecule for developing new aromatase inhibitors.

Antimicrobial Activity

Thiophene derivatives have been reported to possess antimicrobial properties. The compound’s thiophene ring could be pivotal in binding to bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects .

Siderophore-Mediated Drug Development

Siderophores are molecules that bind and transport iron in microorganisms. Some triazine compounds have potential use as siderophore-mediated drugs . The compound’s structure could be modified to enhance its ability to chelate iron, making it useful in targeting pathogenic bacteria.

Corticotrophin-Releasing Factor 1 Receptor Antagonism

Corticotrophin-releasing factor (CRF1) receptor antagonists are explored for treating depression and anxiety. The compound’s triazine scaffold has been associated with potent CRF1 receptor antagonist activity . This suggests that it could be a candidate for developing new treatments for stress-related disorders.

Leukotriene Antagonist

Leukotrienes are inflammatory mediators, and their antagonists are used to treat asthma and allergic rhinitis. Triazine derivatives have shown activity against leukotriene C4, suggesting that the compound could be investigated for its potential as a leukotriene antagonist .

properties

IUPAC Name |

9-(4-ethoxy-3-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-4-32-19-10-8-16(13-20(19)31-3)25-22-23(17-12-15(2)7-9-18(17)33-25)29-26-27-14-28-30(26)24(22)21-6-5-11-34-21/h5-14,24-25H,4H2,1-3H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLIXTTZDHBROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)C)NC5=NC=NN5C3C6=CC=CS6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2920546.png)

![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)

![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)

![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)

![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)